Product packaging for 1-Methylguanine(Cat. No.:CAS No. 938-85-2)

1-Methylguanine

Número de catálogo: B1207432
Número CAS: 938-85-2
Peso molecular: 165.15 g/mol
Clave InChI: RFLVMTUMFYRZCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualizing 1-Methylguanine within Purine (B94841) Derivatives

Purines are a class of nitrogen-containing heterocyclic aromatic compounds, consisting of a pyrimidine ring fused to an imidazole ring. hmdb.ca This family of molecules includes adenine and guanine (B1146940), the fundamental building blocks of nucleic acids. researchgate.net this compound is classified as a 6-oxopurine, meaning it has a carbonyl group at the sixth position of the purine ring structure. hmdb.ca As a derivative of guanine, this compound shares the core purine structure but is distinguished by the presence of a methyl group at the N1 position. This seemingly small addition has significant chemical and biological implications.

Compound Parent Compound Key Structural Feature
This compoundGuanineMethyl group at the N1 position
GuaninePurineAmino group at C2 and a carbonyl group at C6
AdeninePurineAmino group at C6

Research Trajectories and Future Directions in this compound Studies

Current and future research on this compound is multifaceted, with a significant focus on its role in disease. Elevated levels of this compound have been detected in the serum and urine of cancer patients, suggesting its potential as a biomarker. hmdb.ca The increased presence of this compound in the urine of individuals with colorectal tumors may be due to a higher turnover of nucleic acids in tumor tissue or an increase in their methylation. hmdb.ca

Future research will likely concentrate on elucidating the precise molecular mechanisms by which this compound contributes to cellular transformation and disease progression. Developing more sensitive and specific methods for detecting this compound could enhance its utility as a diagnostic or prognostic marker. Furthermore, investigating the enzymes responsible for the methylation and demethylation of guanine at the N1 position could reveal novel therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B1207432 1-Methylguanine CAS No. 938-85-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-1-methyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLVMTUMFYRZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049377
Record name 1-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

938-85-2
Record name 1-Methylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,7-dihydro-1-methyl-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ATY0M8242
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biogenesis and Occurrence of 1 Methylguanine in Biological Systems

Distribution and Abundance in Nucleic Acids

Occurrence in DNA

1-Methylguanine is recognized as a DNA adduct, meaning it is a molecule that binds to DNA. Its presence in DNA primarily arises from the alkylation of guanine (B1146940), a process that can be initiated by both endogenous and exogenous methylating agents acs.orgpnas.orgnih.govnih.govaacrjournals.orgresearchgate.netresearchgate.netoup.compnas.org. Endogenous sources include S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular methylation reactions oup.com. Exogenous sources can encompass environmental chemicals, carcinogens, and even certain therapeutic agents aacrjournals.orgoup.com.

While not as extensively studied as other methylguanine lesions, such as O6-methylguanine, this compound is considered a significant, albeit minor, DNA lesion acs.orgpnas.orgnih.govnih.govaacrjournals.orgresearchgate.netresearchgate.netoup.compnas.org. Its formation involves the methylation of the N1 position of guanine. This modification can potentially interfere with DNA replication and transcription by altering base-pairing properties and affecting interactions with DNA polymerases and other cellular machinery nih.govontosight.ai.

Beyond DNA, this compound and its corresponding nucleoside, 1-methylguanosine (B33566), are also found as modified bases within RNA molecules, particularly in transfer RNA (tRNA) nih.gov. These modified bases in tRNA are thought to play roles in fine-tuning RNA function frontiersin.org. In some biological contexts, this compound has been observed in elevated levels in the urine and serum of cancer patients, suggesting its potential utility as a biomarker for certain malignancies researchgate.netcaymanchem.comhmdb.ca.

Metabolic Context and Degradation Products

The cellular response to DNA damage, including the presence of this compound adducts, involves sophisticated repair pathways. The primary metabolic context for this compound in DNA involves its repair by a specific class of enzymes known as AlkB homolog (ALKBH) proteins acs.orgpnas.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net.

The Escherichia coli AlkB protein and its human homologs (hABH2 and hABH3) are key players in the direct reversal of alkylated DNA bases acs.orgpnas.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net. This repair process is an oxidative demethylation reaction that requires cofactors such as α-ketoglutarate and ferrous iron (Fe(II)) acs.orgpnas.orgnih.govresearchgate.net. Unlike its repair of other alkylated bases like 1-methyladenine (B1486985) and 3-methylcytosine (B1195936), which are more efficiently repaired in single-stranded DNA (ss-DNA), AlkB demonstrates a preference for repairing this compound in double-stranded DNA (ds-DNA) acs.orgresearchgate.netacs.orgnih.gov. Furthermore, these enzymes can repair this compound adducts even when they are part of a mismatched base pair acs.orgnih.gov.

The enzymatic action of AlkB on this compound results in the removal of the methyl group. This process involves the decarboxylation of α-ketoglutarate, yielding succinate (B1194679) and carbon dioxide, alongside the release of formaldehyde (B43269) and the restoration of guanine pnas.org. Therefore, the "degradation products" in the context of this compound metabolism are primarily the byproducts of this direct reversal repair mechanism rather than breakdown products of the base itself.

Table 1: Repair of this compound by AlkB Proteins

Enzyme/HomologSubstrate Preference for this compoundCofactors/Co-substratesProducts of Repair
E. coli AlkBPrefers double-stranded DNA (ds-DNA)α-ketoglutarate, Fe(II)Formaldehyde, Succinate, CO2
Human ABH2Prefers double-stranded DNA (ds-DNA)α-ketoglutarate, Fe(II)Formaldehyde, Succinate, CO2
Human ABH3Prefers double-stranded DNA (ds-DNA)α-ketoglutarate, Fe(II)Formaldehyde, Succinate, CO2

The presence and activity of these repair enzymes are critical for maintaining genomic integrity and preventing the mutagenic consequences that could arise from unrepaired this compound adducts.

Table 2: Key Aspects of this compound in Biological Systems

FeatureDescriptionSource(s)
Formation Alkylation of guanine at the N1 position by endogenous (e.g., SAM) or exogenous methylating agents. acs.orgpnas.orgnih.govoup.com
Occurrence Found as a DNA adduct and as a modified base in RNA (particularly tRNA). nih.govontosight.aifrontiersin.orgcaymanchem.com
Significance A DNA lesion that can potentially interfere with DNA replication and transcription. Elevated levels observed in cancer patients. nih.govontosight.aicaymanchem.comhmdb.ca
Primary Repair Enzyme AlkB protein and its human homologs (ABH2, ABH3). acs.orgpnas.orgnih.govacs.orgnih.gov
Repair Mechanism Oxidative demethylation via an α-ketoglutarate/Fe(II)-dependent pathway. acs.orgpnas.orgnih.govresearchgate.net
Repair Substrate Shows preference for double-stranded DNA (ds-DNA) and can repair mismatched adducts. acs.orgresearchgate.netacs.orgnih.gov
Repair Outcome Removal of the methyl group, releasing formaldehyde, succinate, and CO2. pnas.org

Compound Name Index:

this compound (1-MG)

Guanine

S-adenosylmethionine (SAM)

N-methyl-N-nitrosourea (MNU)

O6-methylguanine (O6-MeG)

1-methylguanosine

Transfer RNA (tRNA)

AlkB protein

Human ABH2

Human ABH3

1-methyladenine

3-methylcytosine

3-methylthymine (B189716) (3-meT)

Formaldehyde

Succinate

Carbon Dioxide (CO2)

Biological Implications of 1 Methylguanine in Dna and Rna

Impact on Nucleic Acid Structure and Function

1-Methylguanine (1-meG) is a modified purine (B94841) nucleobase formed when a methyl group is added to the nitrogen atom at the first position (N1) of the guanine (B1146940) base. ontosight.ai This modification can arise from exposure to chemical mutagens or endogenous alkylating agents. ontosight.ainih.gov Its presence in DNA and RNA has significant consequences for the structure and function of these vital macromolecules.

The methylation at the N1 position of guanine fundamentally alters its base-pairing capabilities because this nitrogen atom is directly involved in standard Watson-Crick hydrogen bonding. nih.gov This modification prevents canonical base pairing. researchgate.netnih.gov

In the context of B-form DNA, the presence of this compound (as 1-methyldeoxyguanosine, m1dG) does not necessarily cause a complete break in the duplex. Instead, it can lead to the formation of non-canonical Hoogsteen base pairs, such as with thymine (B56734) or a protonated cytosine (m1dG–dC+). researchgate.netnih.gov This accommodation of the lesion within the double helix helps maintain some structural integrity. researchgate.net

Conversely, in A-form RNA, the situation is dramatically different. Hoogsteen base pairs involving 1-methylguanosine (B33566) (m1rG) are strongly disfavored. researchgate.netnih.gov As a result, the presence of m1rG in an RNA duplex tends to block base pairing altogether, inducing a local melting or unwinding of the helical structure. researchgate.netnih.gov This disruption can manifest as a transition from a duplex to a hairpin structure where the modified base is located in an unpaired loop. researchgate.net

The addition of a methyl group at the N1 position significantly impacts both the hydrogen bonding potential and the steric profile of the guanine base. scbt.com The N1 atom is a hydrogen bond donor in the canonical guanine-cytosine pair; methylation eliminates this capability. nih.gov This disruption is a primary reason for the altered base-pairing rules. nih.govscbt.com

Furthermore, the methyl group introduces steric bulk. nih.gov In an RNA duplex, this steric hindrance, combined with the rigidity of the A-form helix, contributes to the strong destabilization and inability to form stable Hoogsteen pairs, unlike in the more flexible B-form DNA helix. nih.gov

This compound generally destabilizes nucleic acid structures, with a particularly potent effect on A-RNA. nih.gov Optical melting experiments have quantified this effect, showing that the destabilization caused by a single m1rG modification in A-RNA is significantly greater than in B-DNA, by approximately 1.1–4.7 kcal/mol. nih.gov This destabilization is primarily enthalpic in nature. nih.gov

While the modification can, in some contexts, enhance affinity for certain nucleic acids, its dominant role in RNA is to reduce duplex stability. nih.govscbt.com The local melting induced in RNA by 1-methylguanosine provides a powerful mechanism for modulating RNA structure through post-transcriptional modification. researchgate.net

Table 1: Comparative Effects of this compound on DNA and RNA Duplexes

Feature B-form DNA A-form RNA
Base Pairing Forms Hoogsteen base pairs (e.g., with T or C+) researchgate.netnih.gov Blocks both Watson-Crick and Hoogsteen pairing researchgate.net
Structural Outcome Accommodation of lesion, maintains duplex integrity researchgate.net Local duplex melting, potential hairpin formation researchgate.netnih.gov

| Stability | Moderate destabilization nih.gov | Potent destabilization nih.gov |

The structural perturbations caused by this compound, such as changes in secondary structure and the introduction of a positive charge, can significantly alter interactions between RNA and RNA-binding proteins (RBPs). nih.govmdpi.comnih.gov These modifications can either create or obstruct binding sites for proteins. mdpi.com The outcome—whether binding is enhanced or diminished—depends on the specific protein and the sequence context of the modification. mdpi.comnih.gov By inducing local unfolding, this compound can expose regions of the RNA that were previously inaccessible, thereby modulating regulatory processes. researchgate.netmdpi.com

The presence of 1-methylguanosine within an mRNA sequence can act as a significant barrier to the cellular machinery responsible for gene expression. Studies have shown that the introduction of 1-meG lesions into a DNA template can completely halt transcription by RNA polymerases. nih.gov This blockage prevents the synthesis of mRNA, which is a prerequisite for translation.

While the 5' cap of eukaryotic mRNA is a modified guanosine (B1672433) (7-methylguanosine), which is crucial for initiating translation, an internal 1-methylguanosine lesion has an inhibitory effect. libretexts.orgnih.gov Lesions like 1-meG are known to block the progression of polymerases, and it is suggested that they would similarly block the movement of ribosomes along the mRNA during translation. nih.gov The structural disruption caused by the lesion can interfere with the decoding process, effectively destabilizing the progression of the translation machinery and halting protein synthesis from that transcript.

Role in DNA Damage and Replication Blockage

This compound is recognized as a form of DNA damage resulting from alkylation. ontosight.aiwou.edu Alkylating agents, which can be environmental or endogenous, introduce this lesion, which is considered both cytotoxic and premutagenic. nih.govwou.edu

The primary cytotoxic effect of 1-meG in DNA is its ability to physically block the progression of DNA polymerases during replication. nih.govresearchgate.netnih.gov When a replication fork encounters a 1-meG lesion, it can stall, which may lead to the collapse of the replication fork and the formation of more severe damage, such as double-strand breaks. nih.govoup.com This replication blockage is a direct physical impediment caused by the lesion. nih.gov If the cellular machinery attempts to replicate past the lesion, it can lead to misincorporation of bases, resulting in mutations. ontosight.aiwou.edu To counteract this damage, cells have evolved specific repair mechanisms, such as the AlkB family of proteins, which can oxidatively demethylate 1-meG, restoring the original guanine base. nih.gov

Table 2: Research Findings on this compound's Biological Impact

Area of Impact Finding
Base Pairing Disrupts Watson-Crick pairing; promotes Hoogsteen pairs in DNA but blocks pairing in RNA. nih.govresearchgate.netnih.gov
Duplex Stability Significantly destabilizes A-RNA duplexes more than B-DNA duplexes. nih.gov
Transcription Can completely abrogate transcription when present in a DNA template. nih.gov
Replication Acts as a physical block to DNA polymerases, stalling replication forks. nih.govnih.gov

| Repair | Can be repaired by AlkB family enzymes through oxidative demethylation. nih.gov |

Mutagenic Potential of this compound

This compound is a highly mutagenic lesion. researchgate.netpnas.org Its formation in DNA, whether from endogenous sources or exposure to alkylating agents, can lead to permanent changes in the genetic sequence if not repaired. ontosight.airesearchgate.net The alteration of the guanine base at the N1 position disrupts its normal base-pairing properties, causing DNA polymerases to misincorporate nucleotides during replication. ontosight.ai

In E. coli cells lacking the AlkB repair protein, m1G is extremely mutagenic, with a mutation frequency of approximately 80%. psu.edupnas.org The presence of a functional AlkB repair system dramatically reduces this mutagenicity to about 4%, demonstrating the critical role of this repair pathway in protecting the genome from the mutagenic effects of m1G. psu.edupnas.org The high mutagenic potential of m1G underscores its significance as a pro-mutagenic DNA lesion. researchgate.net

The mutagenic activity of this compound results in a specific pattern of base substitutions, often referred to as a mutational fingerprint. Analysis of the mutations induced by m1G reveals a distinct spectrum. The most common mutation observed is a G to T transversion. psu.edupnas.org

In a detailed study using E. coli, the mutational fingerprint of m1G in AlkB-deficient cells was characterized as follows:

G → T transversions: 57% of all progeny mutations. psu.edupnas.org

G → A transitions: 17% of all progeny mutations. psu.edupnas.org

G → C transversions: 6% of all progeny mutations. psu.edupnas.org

This specific pattern of mutations provides a signature for the damage caused by m1G. The prevalence of G to T and G to A mutations is consistent with observations of mutations in organisms exposed to alkylating agents. nih.gov

Mutational Fingerprint of this compound in AlkB-deficient E. coli
Mutation TypePercentage of Progeny
G → T57%
G → A17%
G → C6%

Somatic mutations, which are genetic alterations that occur in non-germline cells, play a crucial role in the development of various diseases, including cancer. nih.gov DNA damage from alkylating agents is a known source of such mutations. aacrjournals.org Lesions like this compound, if unrepaired, can lead to the accumulation of somatic mutations. researchgate.net

Dna and Rna Repair Mechanisms for 1 Methylguanine Lesions

Direct Reversal Repair Mechanisms

Direct reversal repair mechanisms involve enzymes that directly modify the damaged base to its original, functional state. This category includes DNA dioxygenases and DNA methyltransferases that act on specific types of alkylation adducts.

AlkB Family Proteins

The AlkB family of enzymes represents a major class of direct reversal repair proteins that specifically target N-alkylated bases in DNA and RNA. These enzymes are characterized by their Fe(II)/α-ketoglutarate-dependent dioxygenase activity, which oxidatively removes alkyl groups from various nucleic acid bases.

Escherichia coli AlkB (EcAlkB) was the first identified member of this family and serves as a paradigm for understanding the mechanism and substrate specificity of AlkB-like proteins. EcAlkB is crucial for protecting the bacterial genome against alkylation damage, particularly lesions that occur at the Watson-Crick base-pairing interface.

Escherichia coli AlkB (Oxidative Demethylation)
α-Ketoglutarate/Fe(II)-Dependent Mechanism

EcAlkB functions as an α-ketoglutarate-Fe(II)-dependent dioxygenase, utilizing molecular oxygen (O₂) and α-ketoglutarate (αKG) as co-substrates to catalyze the oxidative demethylation of alkylated bases mdpi.comoup.comnih.govresearchgate.netfrontiersin.org. The enzymatic process involves the oxidation of the alkyl group on the damaged base, releasing it as formaldehyde (B43269). This reaction regenerates the original, undamaged base and produces succinate (B1194679) and carbon dioxide from αKG mdpi.comoup.comnih.govoup.com. Ascorbate has also been identified as a cofactor that can enhance the demethylation activity of AlkB wikipedia.org. The core catalytic site of AlkB contains a conserved double-stranded β-helix fold that binds Fe(II) nih.govuniprot.org.

EcAlkB exhibits a broad substrate range, efficiently repairing lesions such as 1-methyladenine (B1486985) (m1A) and 3-methylcytosine (B1195936) (m3C) oup.comnih.govnih.gov. It also repairs other N-methylated bases, including 1-methylguanine (m1G) and 3-methylthymine (B189716) (m3T), albeit with lower efficiency compared to m1A and m3C oup.comoup.comnih.govplos.org. Additionally, EcAlkB can process bulkier alkyl adducts and exocyclic lesions like ethenoadenine oup.comnih.govrsc.org.

Repair Efficiency in Single-Stranded vs. Double-Stranded DNA

The efficiency of EcAlkB's repair activity can be influenced by the structural context of the DNA. For highly susceptible substrates like m1A and m3C, EcAlkB generally shows a preference for single-stranded DNA (ssDNA) plos.orgrsc.orgkuleuven.beacs.orgnih.gov. This preference is attributed to the accessibility of the damaged base, which is more readily flipped out of the helix in ssDNA. However, for less efficiently repaired lesions such as this compound (m1G) and 3-methylthymine (m3T), studies suggest that EcAlkB may prefer double-stranded DNA (dsDNA) plos.orgresearchgate.net. This differential preference highlights the adaptability of the enzyme to different substrate types and DNA conformations.

Mammals possess multiple homologs of the bacterial AlkB protein, with at least nine identified (hABH1-8 and FTO) plos.orgkuleuven.befrontiersin.orgmdpi.com. Among these, human ABH2 (hABH2) and ABH3 (hABH3) have been experimentally confirmed to possess DNA demethylase activity analogous to EcAlkB oup.complos.orgacs.orgmdpi.comembopress.org. These human homologs also act as direct reversal enzymes, utilizing a similar Fe(II)/αKG-dependent mechanism to repair N-alkylated bases, including this compound oup.complos.orgacs.orgembopress.org.

While both hABH2 and hABH3 repair similar lesions, they exhibit distinct substrate preferences regarding DNA structure. hABH2 demonstrates a preference for double-stranded DNA (dsDNA), whereas hABH3, like EcAlkB for certain substrates, shows a preference for single-stranded nucleic acids (ssDNA and ssRNA) plos.orgkuleuven.beacs.orgnih.govmdpi.com. These differences in substrate preference among AlkB family members underscore the diverse roles these enzymes play in maintaining genomic and epitranscriptomic integrity.

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) and its Crosstalk with Other DNA Repair Pathways

O6-Methylguanine-DNA methyltransferase (MGMT), also known as AGT, is another critical direct reversal DNA repair enzyme. Unlike the AlkB family, MGMT specifically targets alkyl groups at the O6 position of guanine (B1146940) (O6-methylguanine, O6-MeG) mdpi.commdpi.comnih.govpnas.orgimrpress.comfrontiersin.orgresearchgate.netspandidos-publications.comresearchgate.net. MGMT functions as a "suicide" enzyme; it irreversibly transfers the alkyl group from the O6 position of guanine to a cysteine residue within its own active site, thereby inactivating itself pnas.orgspandidos-publications.com. This action directly reverses the potentially mutagenic O6-MeG lesion, preventing G:C to A:T transition mutations during DNA replication spandidos-publications.comresearchgate.net.

Crosstalk with Other DNA Repair Pathways: MGMT does not operate in isolation and engages in crosstalk with various other DNA repair pathways and cellular processes. Its activity and regulation are influenced by interactions with proteins involved in DNA replication and cell cycle control. For instance, MGMT has been shown to interact with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication, and the cell cycle inhibitor p21cip1 researchgate.netnih.gov. These interactions suggest a coordination between DNA repair and cell cycle progression researchgate.netnih.gov.

Furthermore, MGMT functions alongside other major DNA repair pathways, such as Base Excision Repair (BER) and Mismatch Repair (MMR), in processing damage induced by alkylating agents mdpi.comresearchgate.netaacrjournals.orgnih.gov. While MGMT directly repairs O6-MeG, BER enzymes handle N-alkylated bases, and MMR deals with mispairs arising from unrepaired O6-MeG lesions researchgate.netaacrjournals.orgnih.gov. Emerging research also indicates that MGMT's repair activity can be modulated by other proteins, such as PARP1. PARP1 can PARylate MGMT, potentially enhancing its ability to repair O6-MeG, highlighting a functional crosstalk between these pathways aacrjournals.orgbiorxiv.org. The understanding of these interactions is crucial for developing therapeutic strategies that target DNA repair deficiencies in cancer.

Data Table: Key DNA Repair Enzymes for Alkylated Bases

Enzyme NamePrimary Substrate(s)CofactorsReaction TypeDNA Substrate PreferencePrimary Location
E. coli AlkB 1-methyladenine (m1A), 3-methylcytosine (m3C), this compound (m1G), 3-methylthymine (m3T), N2-alkylguanine, N4-alkylcytosine, etheno lesionsFe(II), α-ketoglutarate (αKG), O₂, Ascorbate (enhances)Oxidative DemethylationssDNA (m1A, m3C); dsDNA (m1G, m3T)Cytoplasm
Human ABH2 (hABH2) 1-methyladenine (m1A), 3-methylcytosine (m3C), this compound (m1G)Fe(II), α-ketoglutarate (αKG), O₂Oxidative DemethylationdsDNANucleus
Human ABH3 (hABH3) 1-methyladenine (m1A), 3-methylcytosine (m3C), this compound (m1G)Fe(II), α-ketoglutarate (αKG), O₂Oxidative DemethylationssDNA, ssRNANucleus
O6-Methylguanine-DNA Methyltransferase (MGMT) O6-methylguanine (O6-MeG)None (suicide enzyme)Direct Alkyl TransferdsDNANucleus

Note: Substrate specificities can vary based on specific studies and experimental conditions. The preference for ssDNA vs. dsDNA for E. coli AlkB is substrate-dependent.

Compound Names

this compound (m1G)

1-Methyladenine (m1A)

3-Methylcytosine (m3C)

3-Methylthymine (m3T)

O6-Methylguanine (O6-MeG)

O6-methylguanine-DNA methyltransferase (MGMT)

Human ABH2 (hABH2)

Human ABH3 (hABH3)

Escherichia coli AlkB (EcAlkB)

α-Ketoglutarate (αKG)

Iron(II) (Fe(II))

Ascorbate

Proliferating Cell Nuclear Antigen (PCNA)

p21cip1

Base Excision Repair (BER)

Mismatch Repair (MMR)

PARP1

Analytical Methodologies for 1 Methylguanine Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. khanacademy.org For a polar molecule like 1-methylguanine, specific chromatographic approaches are employed to isolate it from other structurally similar nucleobases and interfering substances present in biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of modified DNA bases. Several HPLC-based methods have been established for the determination of this compound. One notable approach involves HPLC coupled with electrochemical detection (HPLC-ED). This method allows for the rapid and sensitive measurement of methylated bases, including this compound, in acid hydrolysates of DNA. portlandpress.comnih.gov In such a system, the separation is typically achieved on a reverse-phase column, and the electrochemical detector provides high sensitivity for electroactive compounds like purine (B94841) derivatives. portlandpress.comtandfonline.com

Research has demonstrated a procedure that can simultaneously measure three methylated bases (7-methylguanine, this compound, and O⁶-methylguanine) alongside several oxidized bases. nih.govnih.gov The separation is effective enough to clearly resolve this compound from guanine (B1146940) and other related compounds. portlandpress.comnih.gov Cation-exchange HPLC has also been explored, with specific columns like Partisil 10-SCX showing utility in separating monomethylguanine isomers, which is critical for distinguishing this compound from its structural variants. tandfonline.com

ParameterHPLC with Electrochemical Detection
Analyte(s) This compound, 7-methylguanine, O⁶-methylguanine, oxidized bases
Matrix Acid hydrolysates of DNA
Separation Mode Reverse-Phase or Cation-Exchange
Detection Electrochemical Detection (ED)
Key Finding Allows for rapid and sensitive simultaneous measurement of multiple methylated and oxidized DNA bases. portlandpress.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds that are poorly retained on traditional reverse-phase columns. chromatographyonline.commdpi.com Since this compound is a hydrophilic molecule, HILIC provides an effective separation mechanism. researchgate.net The technique operates with a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, containing a small amount of aqueous buffer. chromatographyonline.com

HILIC has been successfully coupled with mass spectrometry for the simultaneous determination of various methylated nucleosides and nucleobases in urine. nih.gov A key advantage of some HILIC methods is the simplification of sample preparation, potentially involving only dilution and centrifugation, which eliminates the need for complex extraction steps like solid-phase extraction (SPE). researchgate.netnih.gov This makes the method faster and more cost-effective for routine analysis in clinical laboratories. researchgate.net In some applications, this compound itself can be used as an internal standard in HILIC assays due to its retention properties. mac-mod.com

ParameterHILIC Method Details
Analyte(s) This compound, 2'-O-methylguanosine, 3-methyladenine, etc. nih.gov
Matrix Urine researchgate.net
Stationary Phase Polar columns (e.g., BEH Amide) chromatographyonline.com
Mobile Phase High percentage of organic solvent (e.g., acetonitrile) with aqueous buffer chromatographyonline.comresearchgate.net
Advantage Simplified sample preparation (dilute-and-shoot), suitable for polar analytes. researchgate.netnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for highly specific and sensitive detection and identification of compounds. nih.govontosight.ai When coupled with a separation technique like liquid chromatography, it becomes one of the most robust methods for quantifying trace-level analytes like this compound in complex biological samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of modified nucleobases. nih.govmdpi.com This method combines the separation power of HPLC or HILIC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net In a typical LC-MS/MS workflow, the analyte (this compound) is first separated from the sample matrix on a chromatographic column and then introduced into the mass spectrometer's ion source, usually an electrospray ionization (ESI) source.

The instrument, often a triple quadrupole (TQMS), operates in Multiple Reaction Monitoring (MRM) mode. nih.govwikipedia.org In this mode, the first quadrupole (Q1) is set to select the m/z of the protonated this compound molecule (the precursor ion, e.g., m/z 166). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (the product ion, e.g., m/z 135). nih.gov This precursor-to-product ion transition is highly specific to this compound, minimizing interference and leading to excellent sensitivity and accurate quantification. nih.govnih.gov LC-MS/MS methods have been validated for the analysis of this compound in various biological fluids, such as urine. mdpi.com

ParameterLC-MS/MS Research Findings
Instrument Agilent 1260 Infinity LC coupled to a QTRAP 4000 MS researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.govmdpi.com
Precursor Ion (m/z) 166 nih.gov
Product Ion (m/z) 135 nih.gov
Application Quantification of modified nucleosides in urine for disease-related studies. nih.govmdpi.com

Direct Infusion Electrospray Ionization Mass Spectrometry, also known as direct infusion ESI-MS, involves introducing a liquid sample directly into the ESI source of the mass spectrometer without prior chromatographic separation. diva-portal.orgnih.gov This technique is valued for its high throughput and speed, making it suitable for the rapid screening of a large number of samples. nih.gov

However, the direct infusion of complex biological samples can be challenging due to the presence of high concentrations of salts and other matrix components, which can cause ion suppression and reduce the signal of the target analyte. acs.org This can lead to reduced sensitivity and a rapid decline in instrument performance. oup.com For this reason, while direct infusion ESI-MS can be used to detect the presence of compounds like this compound, it is generally less suitable for precise quantification in complex matrices compared to methods that incorporate a chromatographic separation step. researchgate.net Sample cleanup or specialized online desalting techniques can mitigate some of these issues. acs.org

Triple Quadrupole-Time of Flight (QqTOF) is a hybrid mass spectrometry system that combines the features of a triple quadrupole instrument with a high-resolution time-of-flight mass analyzer. nih.gov This setup offers both quantitative capabilities and the ability to perform high-resolution, accurate-mass measurements, which is highly beneficial for both targeted and untargeted analyses. shimadzu.com

This technology has been applied to study the enzymatic repair of DNA adducts, including this compound. nih.gov In such studies, an HPLC system is coupled to an ESI-QqTOF instrument. The instrument can be operated to select a precursor ion (like the oligonucleotide containing this compound), fragment it, and then analyze the resulting fragment ions with high mass accuracy in the TOF analyzer. This provides confident identification of the starting material and the repaired product. nih.gov The high resolution of the TOF helps to distinguish between species with very similar masses, providing a high degree of confidence in the identification of analytes in complex mixtures. nih.govnih.gov

InstrumentKey Features and Application for this compound
Triple Quadrupole-TOF (QqTOF) A hybrid instrument combining quadrupole and time-of-flight analyzers. nih.govshimadzu.com
Advantages Provides high mass resolution and accuracy for confident identification. Allows for both quantitative and qualitative (structural elucidation) analysis. shimadzu.comnih.gov
Reported Use Analysis of the repair of this compound adducts in DNA oligonucleotides by AlkB proteins. nih.gov
Data Analysis High-resolution mass spectra allow for the clear identification of the starting material (e.g., DNA with m1G) and the product (repaired DNA) based on their precise mass-to-charge ratios. nih.gov

Immunological Assays

Immunological assays utilize the high specificity of antigen-antibody interactions to detect and quantify target molecules. For this compound, these methods typically involve antibodies raised specifically against the modified base or its corresponding nucleoside, 1-methylguanosine (B33566).

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and sensitive immunochemical technique used for quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound, ELISA provides a method for its detection in various biological samples. nih.govnih.gov

The most common format for detecting small molecules like this compound is the competitive ELISA. In this setup, a known amount of this compound (or its conjugate, like BSA-conjugated 1-methylguanosine) is pre-coated onto the wells of a microplate. abcam.com The sample to be tested, which may contain an unknown amount of this compound, is mixed with a specific primary antibody against 1-methylguanosine (m1G) and added to the wells. The free this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. raybiotech.com After an incubation period, the plate is washed to remove unbound antibody. A secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP), is then added. abbexa.com This secondary antibody binds to the primary antibody that is now captured on the plate. Following another wash step, a substrate is added that the enzyme converts into a detectable signal (e.g., colorimetric). abbexa.com The intensity of the signal is inversely proportional to the concentration of this compound in the original sample; a lower signal indicates a higher concentration of the target molecule in the sample. raybiotech.com

ELISA kits are commercially available for the quantification of related methylated nucleosides, such as N7-methylguanosine (m7G), which can detect the target in samples like urine, serum, plasma, and RNA hydrolysates with high sensitivity. raybiotech.com A similar principle is applied in assays developed for O⁶-methylguanine, where DNA is first digested, and then anti-adduct antisera are used to capture fragments containing the modification. nih.gov These assays have been validated with limits of detection in the range of attomoles per microgram of DNA. nih.gov For 1-methylguanosine, specific rabbit recombinant monoclonal antibodies have been developed that are suitable for use in ELISA. abcam.com

Assay ParameterDescriptionExample Finding/Reference
PrincipleCompetitive immunoassay where free analyte in a sample competes with a coated analyte for antibody binding.The quantity of m7G is determined by a known m7G standard curve. raybiotech.com
Sample TypesUrine, serum, plasma, tissue homogenates, cell lysates, and digested DNA/RNA samples. raybiotech.comabbexa.comValidated for use in urine, serum, and plasma for related compound m7G. raybiotech.com
Key ReagentsMicroplate coated with antigen, specific primary antibody (e.g., anti-m1G), enzyme-conjugated secondary antibody (e.g., HRP-conjugate), substrate (e.g., TMB). abcam.comabbexa.comRabbit Recombinant Monoclonal 1-methylguanosine (m1G) antibody [EPR19833-150]. abcam.com
Detection MethodColorimetric, where the signal is inversely proportional to the analyte concentration. abbexa.comOptical density is measured at 450 nm. abbexa.com
SensitivityHigh sensitivity, capable of detecting nanogram or even lower amounts. nih.govAn assay for O⁶-meG has a limit of detection of 1.5 adducts/10⁹ nucleotides using 10 μg of DNA. nih.gov

Other Techniques

Besides immunological assays, several other powerful analytical methods are employed to study this compound, each providing unique insights into its structure, function, and presence within nucleic acids. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. wikipedia.orgmeasurlabs.com It is based on the principle that atomic nuclei with a non-zero nuclear spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. wikipedia.org This frequency is highly sensitive to the local chemical environment, allowing for the identification of individual functional groups and their connectivity. wikipedia.org

For this compound, NMR is used to:

Confirm Molecular Structure: 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide characteristic spectra for this compound. The chemical shifts of the protons and carbons are unique fingerprints of the molecule. For instance, the methyl protons of this compound have a distinct chemical shift that distinguishes them from other protons in the molecule. nih.gov

Study Conformation in Nucleic Acids: 2D NMR techniques are instrumental in studying the three-dimensional structure of DNA and RNA oligonucleotides containing this compound. researchgate.net By analyzing through-space correlations (Nuclear Overhauser Effect, NOE), researchers can determine the conformation of the modified base within the helix (e.g., syn or anti glycosidic torsion angle) and its pairing properties. researchgate.netnih.gov

Investigate Base Pairing: NMR studies have been crucial in analyzing the impact of N1-methylation on base pairing. For example, research on dodecadeoxynucleotides containing an O⁶-methylguanine:thymine (B56734) (O⁶-meGua:T) mispair used NMR to probe the hydrogen bonding between the bases, questioning previously accepted structures. nih.gov Similarly, NMR analysis of HIV-2 TAR RNA containing 1-methylguanosine (m¹G) at position 26 demonstrated that the modification induces a switch from a standard Watson-Crick base pair to a Hoogsteen base pair with cytosine 39. researchgate.net

NMR ParameterObserved Value / Finding for this compoundSource
¹H NMR Chemical Shifts (ppm)In Water (pH 7.0, 500 MHz): 7.87 (H8), 3.47 (N1-CH₃) nih.gov
Conformation in DNA/RNACan adopt a syn conformation to form Hoogsteen base pairs. researchgate.net
Base Pairing AnalysisNMR analysis of m¹G-modified HIV-2 TAR RNA revealed a c¹G26(syn)-C39H⁺ Hoogsteen base pair. researchgate.net
Structural ImpactN1-methylation creates a steric block at the Watson-Crick face, promoting alternative pairing modes. researchgate.net

Molecular Biology Assays

A variety of molecular biology assays are utilized to detect this compound within DNA and RNA and to study its biological consequences, such as mutagenicity and repair. ontosight.aipnas.org These methods often leverage enzymes that specifically recognize or are blocked by the modified base.

One major area of investigation is the repair of this compound by AlkB family proteins. nih.gov These enzymes are dioxygenases that repair alkylated bases by oxidative demethylation. pnas.org Assays to study this process often involve incubating a DNA or RNA substrate containing this compound with the AlkB enzyme and its cofactors. The repair of the lesion can then be detected using methods like high-pressure liquid chromatography (HPLC) to quantify the disappearance of the modified nucleoside and the appearance of the normal one. nih.gov

Other molecular biology techniques include:

Primer Extension Assays: This method assesses the ability of a DNA polymerase to bypass a lesion. A radiolabeled primer is annealed to a template strand containing a site-specific this compound lesion. The polymerase extends the primer, and the reaction products are separated by denaturing polyacrylamide gel electrophoresis. The presence of this compound often causes the polymerase to stall, resulting in a truncated product at the position of the lesion. This indicates that the modification is a block to DNA replication. nih.gov

Restriction Enzyme-based Assays: If the this compound lesion is located within a restriction enzyme recognition site, its presence can prevent the enzyme from cutting the DNA. The repair of the lesion restores the recognition site, allowing for cleavage. This principle is used in some assay kits to measure the activity of repair enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT). sigmaaldrich.com

Mutagenesis Assays: To determine the mutagenic potential of this compound, specialized assays like the REAP (Restriction Endonuclease and Postlabeling) assay have been used. pnas.org In these systems, a vector containing a single this compound lesion is introduced into bacterial cells (e.g., E. coli) that may be deficient in specific repair pathways. The progeny vectors are then isolated, and the sequence at the original lesion site is analyzed to determine the frequency and type of mutations that occurred. pnas.org Studies have shown that this compound is highly mutagenic in repair-deficient cells, primarily causing G-to-T transversions. pnas.org

Assay TypePrincipleResearch Finding for this compound
AlkB Repair AssayIncubation of a 1-meG-containing substrate with AlkB enzyme, followed by analysis (e.g., HPLC) to quantify demethylation.1-meG in both DNA and RNA is a substrate for bacterial and human AlkB proteins, which repair the lesion. nih.gov
Primer Extension AnalysisA DNA polymerase's ability to synthesize past a lesion is assessed. A stall indicates a replication block.1-meG acts as a block to replication in AlkB-deficient cells. pnas.org
In Vivo Mutagenesis AssayA vector with a site-specific 1-meG lesion is replicated in cells, and the resulting mutations are analyzed.In SOS⁻/AlkB⁻ E. coli cells, 1-meG was 80% mutagenic, causing G→T (57%), G→A (17%), and G→C (6%) mutations. This mutagenicity was nearly eliminated in AlkB⁺ cells. pnas.org

Clinical and Pathological Relevance of 1 Methylguanine

Association with Disease States

The modified purine (B94841) 1-methylguanine (1-MeG) has garnered significant scientific attention due to its association with various pathological conditions, most notably cancer. As a product of tRNA degradation, its presence and concentration in biological fluids can reflect alterations in cellular metabolism and nucleic acid turnover, processes often dysregulated in disease.

This compound's connection to cancer is multifaceted, implicated in the initiation and progression of tumors through its mutagenic potential and its role in DNA damage. Furthermore, its elevated levels in the biofluids of cancer patients suggest its utility as a potential biomarker for disease presence and progression.

Methylating agents, which can lead to the formation of adducts like O6-methylguanine, a compound structurally related to this compound, are recognized as widespread environmental carcinogens. These agents can induce a variety of DNA lesions, with methylation at the O6 position of guanine (B1146940) carrying the most significant mutagenic and carcinogenic potential nih.govpnas.org. The mutagenicity of O6-methylguanine has been demonstrated in studies where its presence in a viral genome led to G to A transition mutations nih.gov. Unrepaired O6-methylguanine lesions are procarcinogenic and can lead to mutations, sister chromatid exchanges, and chromosomal aberrations oup.com. While direct studies on the carcinogenicity of this compound are less common, its structural similarity to O6-methylguanine and its role as a DNA adduct suggest a potential role in carcinogenesis. The formation of DNA adducts by chemical carcinogens is considered a critical initial step in the process of carcinogenesis nih.gov.

Numerous studies have reported the presence of elevated levels of modified nucleosides, including 1-methylguanosine (B33566) (the ribonucleoside of this compound), in the serum and urine of individuals with cancer. These modified nucleosides are products of RNA turnover, which is often accelerated in neoplastic diseases. Research has indicated that urinary concentrations of various modified nucleosides are being investigated as potential non-invasive biomarkers for several malignancies.

While specific quantitative data for this compound across a wide range of cancers is still an area of active research, the available information suggests a clear trend of increased excretion in cancer patients compared to healthy individuals. The following tables summarize findings on related methylated compounds and biomarker panels in different cancers, highlighting the potential for this compound as a biomarker.

Table 1: Representative Data on Methylated Biomarkers in Biofluids of Cancer Patients

Cancer Type Biofluid Biomarker(s) Key Findings
Gastric Cancer Serum Methylated DNA (APC, E-cadherin, hMLH1, TIMP3) 55% of gastric cancer patients had detectable methylated DNA for at least one of these markers in their serum, with higher concentrations in advanced stages nih.gov.
Glioma Serum, CSF Methylated DNA (MGMT, p16INK4a, TIMP-3, THBS1) All glioma patients showed hypermethylation in at least one of the four genes in serum and CSF, with 100% specificity compared to controls nih.gov.
Colorectal Cancer Urine Methylated SEPT9 and SDC2 DNA A marker panel of SEPT9 and SDC2 methylation detected up to 70% of colorectal cancer cases in urine supernatant with 86% specificity nih.gov.
Lung Cancer Urine Various Metabolites Studies have identified panels of urinary metabolites that can differentiate lung cancer patients from healthy controls, though specific data for this compound is often part of a broader profile mdpi.com.

The association of altered guanine methylation with specific cancer types is an area of intensive investigation.

Colorectal Carcinoma: Studies have explored urinary biomarkers for colorectal cancer detection. While some research has focused on panels of volatile organic compounds or methylated genes like SEPT9 and SDC2, the underlying principle of detecting tumor-derived metabolic byproducts supports the investigation of this compound as a potential urinary marker nih.gov.

Gliomas: In patients with gliomas, the analysis of DNA methylation patterns in serum and cerebrospinal fluid has shown promise for diagnosis and prognosis. Aberrant promoter hypermethylation of genes such as O-6-methylguanine-DNA methyltransferase (MGMT) is a key prognostic factor nih.gov. The presence of methylated DNA in the serum of glioma patients correlates well with the methylation status in the tumor tissue itself nih.gov.

Lung Cancer: Research into urinary biomarkers for lung cancer has identified various metabolites that are elevated in patients. While specific data for this compound is often part of a larger metabolomic profile, the detection of tumor-associated metabolic changes in urine is a well-established concept mdpi.com.

Gastric Cancer: In gastric cancer, the detection of methylated DNA in the serum has been shown to have both diagnostic and prognostic value. For instance, hypermethylation of genes like hMLH1 has been frequently observed in the serum of gastric cancer patients nih.gov.

The formation of DNA adducts, such as methylated guanine derivatives, is a critical mechanism through which chemical carcinogens exert their effects and drive cancer progression nih.gov. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired wikipedia.org. The persistence of promutagenic DNA adducts in target cells is strongly correlated with carcinogenesis nih.gov. For instance, O6-methylguanine is a major mutagenic lesion that can cause G to A transition mutations nih.gov. The accumulation of such DNA damage can lead to genomic instability, a hallmark of cancer, and the activation of oncogenes or inactivation of tumor suppressor genes, thereby promoting tumor growth and progression wikipedia.org. The cellular response to DNA damage is a critical factor in determining cell fate, with options including DNA repair, senescence, or apoptosis. Failure of these mechanisms can result in unregulated cell division and tumor formation wikipedia.org.

This compound has been shown to have effects on cell membrane properties. A study on Chinese hamster fibroblasts demonstrated that both this compound and 7-methylguanine can induce an increase in cell agglutinability nih.gov. Specifically, exposure to this compound at a concentration of 10(-5) M resulted in a 50% increase in Concanavalin A-mediated hemadsorption within 20 hours. This alteration in cell surface properties is significant as changes in cell agglutinability are often associated with cellular transformation and malignancy nih.gov. The study also noted that prolonged treatment led to changes that were only slowly reversible, suggesting a lasting impact on the cell membrane nih.gov.

Renal Disorders and Uremia

This compound and its corresponding nucleoside, 1-methylguanosine, are recognized as uremic toxins that accumulate in the body as kidney function declines. nih.govnih.gov Uremia is a clinical syndrome characterized by the retention of a large number of waste products (uremic solutes) that are normally cleared by healthy kidneys. mdpi.commedscape.comwebmd.com The accumulation of these toxins is central to the pathophysiology of chronic kidney disease (CKD) and contributes to a wide range of systemic complications. nih.govmdpi.com

This compound as a Biomarker

The detection and quantification of modified nucleobases like this compound in biological fluids has emerged as a promising avenue for biomarker development. nih.gov As a product of nucleic acid metabolism and repair, its levels can reflect pathological processes such as increased cell turnover, DNA damage, and metabolic dysregulation. abcam.com

Monitoring of Disease Progression

A key characteristic of an ideal biomarker is its ability to reflect changes in disease status over time. medscape.com Serial measurements of this compound could potentially be used to monitor the progression of diseases characterized by high cell turnover or renal dysfunction. For instance, in cancer patients undergoing therapy, a decrease in urinary or serum 1-meG levels might indicate a positive response to treatment, whereas rising levels could signal disease progression or recurrence.

In chronic kidney disease, tracking the levels of this compound and other uremic toxins could help monitor the progression from early stages to end-stage renal disease. nih.gov Biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are already used to monitor acute and chronic kidney injury. nih.govmdpi.comresearchgate.net Integrating measurements of specific metabolic byproducts like 1-meG could provide a more comprehensive picture of the declining kidney function and the increasing burden of uremic toxicity, aiding in clinical decision-making regarding the timing of interventions like dialysis.

Therapeutic Implications and Strategies

Strategies to Overcome Chemotherapeutic Resistance

Chemotherapeutic resistance is a major obstacle in cancer treatment, allowing tumor cells to survive and proliferate despite drug administration. mdpi.comresearchgate.net One fundamental mechanism of resistance involves the cell's ability to repair DNA damage induced by chemotherapeutic agents. oup.comoup.com Alkylating agents, a common class of chemotherapy drugs, exert their cytotoxic effects by attaching alkyl groups to DNA bases, leading to the formation of lesions like this compound. If not repaired, these lesions can stall DNA replication and trigger cell death. oup.com

Tumor cells can develop resistance by upregulating specific DNA repair pathways. While the repair of O6-methylguanine by the MGMT enzyme is the most studied mechanism of resistance to certain alkylating agents, bohrium.comnih.govresearchgate.netgulhanemedj.orgkarger.commdpi.com other repair systems also play a role. The repair of this compound is primarily handled by the AlkB family of proteins through a process of oxidative demethylation. abcam.com

Therefore, a potential strategy to overcome resistance could involve targeting these specific repair pathways. Inhibiting the activity of AlkB enzymes could prevent the removal of 1-meG lesions, thereby increasing the cytotoxic efficacy of certain alkylating chemotherapies. This approach would be analogous to the use of MGMT inhibitors to overcome resistance to drugs like temozolomide. nih.govecancer.org

Table 2: DNA Repair Pathways and Chemotherapy Resistance

DNA Lesion Primary Repair Pathway/Enzyme Implication in Chemoresistance Potential Therapeutic Strategy Reference
This compound (1-meG) AlkB Homolog Proteins (e.g., ALKBH2, ALKBH3) Upregulation can remove cytotoxic lesions, potentially contributing to resistance. Development of AlkB inhibitors to sensitize cells to alkylating agents. abcam.com

| O6-Methylguanine (O6-meG) | O6-Methylguanine-DNA Methyltransferase (MGMT) | High MGMT activity removes the primary cytotoxic lesion of temozolomide, causing resistance. | Use of MGMT inhibitors; stratification of patients based on MGMT promoter methylation status. | bohrium.comnih.govgulhanemedj.org |

This interactive table outlines key DNA lesions, their repair mechanisms, and their roles in chemotherapeutic resistance. Use the sorting function to compare pathways.

Other strategies to combat chemoresistance are also being explored, including the use of combination therapies, targeting drug efflux pumps that remove chemotherapeutic agents from the cell, and leveraging immunotherapy to overcome resistance mechanisms. mdpi.comnih.gov

Targeted Therapies and Drug Development

The role of this compound (1-MG) in targeted therapies and drug development is primarily centered on its potential as a biomarker, rather than a direct therapeutic target. However, the broader context of methylguanine-related compounds provides a clear framework for how such molecules are integral to modern cancer treatment strategies. A distinction must be made between this compound, a product of RNA catabolism, and O6-methylguanine, a DNA adduct crucial to the mechanism of certain chemotherapies.

This compound as a Biomarker for Targeted Therapy

Elevated levels of this compound, a modified nucleoside generated from the breakdown of RNA, are often found in the urine of cancer patients. This has led to investigations into its use as a non-invasive biomarker. wikipedia.org Studies have noted that increased urinary concentrations of 1-MG and other modified nucleosides can be associated with various cancers, including breast and lung cancer, with levels sometimes correlating with the tumor stage or progression. wikipedia.org

The clinical utility of 1-MG as a biomarker lies in its potential to aid in patient stratification and monitoring therapeutic response. By identifying patients with abnormal RNA turnover, a hallmark of many cancers, clinicians could potentially select more targeted treatments or adjust therapies based on changes in 1-MG levels.

Drug Development Inspired by Methylated Purines

While drugs directly targeting this compound are not established, the landscape of anticancer agents includes numerous purine analogues and compounds that interfere with nucleic acid metabolism. nih.gov The development of these drugs highlights the viability of targeting pathways involving modified purines.

Furthermore, research into related methylated purines offers promising therapeutic avenues. For instance, 7-methylguanine (7-MG) has been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key DNA repair enzyme. PARP inhibitors are a successful class of targeted therapies, and the action of 7-MG suggests that other methylated guanines could be explored for similar inhibitory properties.

The O6-Methylguanine/MGMT Pathway: A Paradigm for Targeted Therapy

A well-established example of targeting a methylguanine-related pathway involves O6-methylguanine (O6-MeG) and the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). bohrium.comnih.gov

Mechanism of Action : Alkylating chemotherapy agents, such as temozolomide (TMZ), induce cytotoxic DNA lesions, primarily by adding a methyl group to the O6 position of guanine, forming O6-MeG. nih.govresearchgate.net This damage, if unrepaired, leads to cell death.

Resistance : The MGMT enzyme counteracts this effect by removing the methyl group from O6-MeG, thereby repairing the DNA and conferring resistance to the drug. bohrium.comnih.gov High expression of MGMT in tumors is a major mechanism of chemoresistance. aacrjournals.org

Targeted Strategy : The methylation status of the MGMT gene promoter has become a critical predictive biomarker, particularly in glioblastoma. nih.govnih.gov Methylation of the promoter silences the gene, leading to low or absent MGMT expression. aacrjournals.orgnih.gov Tumors with a methylated MGMT promoter are unable to repair the O6-MeG lesions and are therefore significantly more sensitive to temozolomide. nih.govmdpi.com

Drug Development : This understanding has spurred the development of MGMT inhibitors, such as O6-benzylguanine. aacrjournals.orgnih.gov These drugs act as pseudosubstrates, inactivating the MGMT enzyme and sensitizing resistant tumors to alkylating agents. nih.govnih.gov The combination of MGMT inhibitors with drugs like temozolomide represents a key strategy to overcome chemoresistance. aacrjournals.orgnih.gov There is also evidence of crosstalk between the MGMT and PARP1 repair pathways, suggesting that a combination of MGMT and PARP inhibitors could be a powerful therapeutic approach. nih.govnih.gov

Table 1: Comparison of this compound and O6-Methylguanine

FeatureThis compound (1-MG)O6-Methylguanine (O6-MeG)
Origin A naturally occurring modified purine resulting from the catabolism of transfer RNA (tRNA). wikipedia.orgA DNA adduct formed by the action of endogenous or exogenous alkylating agents on the guanine base in DNA. nih.gov
Biological Role Component of tRNA essential for maintaining translational fidelity and preventing protein synthesis errors. wikipedia.orgA form of DNA damage that is mutagenic and cytotoxic if not repaired. researchgate.netnih.gov
Clinical Relevance Elevated urinary levels are investigated as a potential non-invasive biomarker for various cancers. wikipedia.orgIts presence and repair by the MGMT enzyme are critical determinants of tumor response to alkylating chemotherapy agents like temozolomide. nih.govnih.gov
Therapeutic Implication Primarily as a biomarker for patient stratification and monitoring. Not a direct drug target.Central to a major targeted therapy strategy involving MGMT promoter methylation status and the development of MGMT inhibitors. nih.govmdpi.com

Table 2: Key Molecules in Methylguanine-Related Cancer Therapy

MoleculeMechanism of ActionTherapeutic Strategy
Temozolomide (TMZ) An alkylating agent that induces cytotoxic DNA lesions, including the formation of O6-methylguanine. bohrium.comresearchgate.netFirst-line chemotherapy for gliomas; its efficacy is highly dependent on the tumor's MGMT status. bohrium.comnih.gov
MGMT A DNA repair enzyme that removes alkyl groups from the O6 position of guanine, reversing the damage caused by agents like TMZ. nih.govnih.govIts expression level is a key mechanism of chemoresistance. Inhibition of MGMT is a strategy to sensitize tumors to alkylating agents. aacrjournals.orgnih.gov
O6-Benzylguanine An inhibitor of the MGMT enzyme that acts as a pseudosubstrate, leading to irreversible inactivation of MGMT. nih.govUsed in clinical studies to deplete MGMT activity in tumors, thereby increasing the efficacy of temozolomide. aacrjournals.orgnih.gov
PARP Inhibitors Block the activity of poly(ADP-ribose) polymerase, a key enzyme in the base excision repair pathway for DNA single-strand breaks.Used as a targeted therapy, particularly in cancers with deficiencies in other DNA repair pathways. There is evidence of synergy when combined with MGMT inhibitors. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can 1-methylguanine be detected and quantified in biological samples?

  • Methodological Answer : this compound is often quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (MS). For example, in studies distinguishing nonalcoholic fatty liver disease (NAFLD) stages, this compound was identified as a biomarker with a fold change of 0.483 (VIP-value: 1.376) using ultra-performance liquid chromatography-quadrupole time-of-flight MS (UPLC-QTOF-MS) . Researchers should validate detection protocols with internal standards (e.g., deuterated analogs) to account for matrix effects and ensure reproducibility.

Q. What is the role of this compound in RNA structure and function?

  • Methodological Answer : this compound (m¹G) modifies RNA base-pairing dynamics. Structural studies using X-ray crystallography or NMR have shown that m¹G forms a non-canonical base pair with cytosine (m¹G:C tHH1) in tRNA, stabilized by a single hydrogen bond between N4(C) and N7(m¹G). This interaction occurs in the D-arm of yeast tRNA(iMet) and influences tertiary RNA structure . Researchers should employ comparative structural analysis (e.g., wild-type vs. m¹G-deficient tRNA) to assess functional impacts on translation or stability.

Q. What enzymatic pathways synthesize this compound in biological systems?

  • Methodological Answer : this compound is synthesized by tRNA methyltransferases, such as those identified in yeast (e.g., Trm10 and TrmD homologs). Enzyme activity assays using [³H]-S-adenosylmethionine (SAM) as a methyl donor and purified tRNA substrates can quantify methylation rates. For example, spermine (0.5–3 mM) enhances the activity of yeast tRNA(m¹G) methylases, with optimal activity observed under specific ionic conditions (Mg²⁺/NH₄⁺-free buffers) . Researchers should use knockout strains or siRNA silencing to validate enzyme specificity.

Advanced Research Questions

Q. How does one-electron oxidation affect the stability and deprotonation kinetics of this compound?

  • Methodological Answer : Pulse radiolysis and computational modeling (e.g., density functional theory) reveal that one-electron oxidation of this compound induces rapid deprotonation at the N1-methyl group, forming a neutral radical. Rate constants (k ≈ 10⁹ s⁻¹) and pH-dependent behavior can be measured using transient absorption spectroscopy . Researchers should compare kinetics with unmodified guanine to assess the impact of methylation on redox susceptibility.

Q. What repair mechanisms exist for this compound lesions in DNA?

  • Methodological Answer : The AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases repairs this compound via oxidative demethylation. In vitro assays using recombinant AlkB proteins (E. coli or human homologs) and oligonucleotide substrates containing m¹G lesions can track repair efficiency via HPLC or gel electrophoresis. For example, human ALKBH1 shows substrate specificity for single-stranded DNA/RNA, with repair confirmed by LC-MS/MS analysis of demethylated products .

Q. How does this compound contribute to cellular transformation in vitro?

  • Methodological Answer : Chronic exposure of C3H/10T1/2 mouse fibroblasts or Chinese hamster embryo cells to this compound induces transformation phenotypes (e.g., loss of contact inhibition, increased Concanavalin A-mediated hemadsorption). Researchers can quantify transformation using soft-agar colony formation assays or transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., Wnt/β-catenin) . Dose-response studies (0.1–10 µM) are critical to establish thresholds for oncogenic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylguanine
Reactant of Route 2
Reactant of Route 2
1-Methylguanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.